

# ethyl 3-(3,4-dihydroxyphenyl)propanoate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

ethyl 3-(3,4dihydroxyphenyl)propanoate

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An In-Depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

CAS Number: 3967-57-5[1]

This technical guide provides a comprehensive overview of **ethyl 3-(3,4-dihydroxyphenyl)propanoate**, a catechol derivative with significant potential in pharmaceutical and scientific research. The document details its physicochemical properties, synthesis, analytical methods, and explores its potential biological activities based on related compounds, offering detailed experimental protocols for its investigation.

#### **Physicochemical Properties**

The fundamental physicochemical properties of **ethyl 3-(3,4-dihydroxyphenyl)propanoate** are summarized below.



Property	Value	Reference
CAS Number	3967-57-5	[1]
Molecular Formula	C11H14O4	[1]
Molecular Weight	210.230 g/mol	[1]
Synonyms	Ethyl 3-(3,4- dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4- dihydroxy-, ethyl ester	[1]
LogP	1.85	[1]

### **Synthesis**

A common and straightforward method for the synthesis of **ethyl 3-(3,4-dihydroxyphenyl)propanoate** is the Fischer esterification of its corresponding carboxylic acid, 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid).

### **Experimental Protocol: Fischer Esterification**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid in an excess of absolute ethanol.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or ptoluenesulfonic acid, to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the
  acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.



• Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

#### **Analytical Characterization**

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and purification of **ethyl 3-(3,4-dihydroxyphenyl)propanoate**.[1]

#### **Experimental Protocol: Reversed-Phase HPLC**

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: Newcrom R1 or a similar C18 reversed-phase column.[1]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[1]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.
- Application: This method can be adapted for purity assessment, quantitative analysis, and preparative separation for isolating the compound or its impurities.[1]

## Potential Biological Activities and Mechanisms of Action

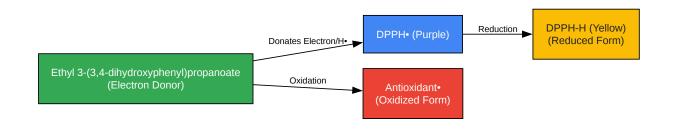
While specific experimental data for **ethyl 3-(3,4-dihydroxyphenyl)propanoate** is limited in the provided search results, its structural similarity to other well-studied catechol derivatives, such as dihydrocaffeic acid and other phenolic esters, allows for informed postulations about its biological activities.

#### **Antioxidant Activity**

The catechol moiety is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals. The parent compound, 3-(3,4-dihydroxyphenyl)propanoic acid, is recognized for its potent antioxidant properties.[2]



- Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare a series of dilutions of ethyl 3-(3,4-dihydroxyphenyl)propanoate in methanol.
- Assay Procedure: In a 96-well plate, add a small volume of each dilution of the test compound. To this, add the DPPH solution and mix. A positive control (e.g., ascorbic acid or trolox) and a blank (methanol) should be included.
- Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[3]



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Caption: DPPH radical scavenging mechanism.

#### **Anti-inflammatory Activity**

Phenolic compounds are known to possess anti-inflammatory properties. Related molecules have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), and various interleukins (IL-1 $\beta$ , IL-6).[4][5] A likely mechanism is the inhibition of the NF- $\kappa$ B signaling pathway.

 Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or BV-2 microglia) in appropriate media.

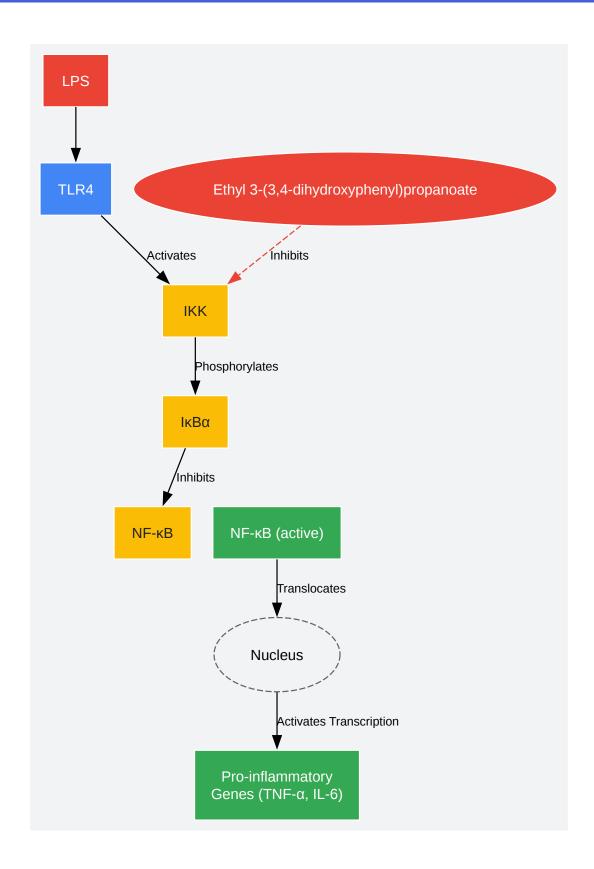






- Treatment: Pre-treat the cells with various concentrations of ethyl 3-(3,4-dihydroxyphenyl)propanoate for 1-2 hours.
- Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.
- · Quantification of Inflammatory Markers:
  - Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
  - $\circ$  Cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Mechanism of Action Study: Investigate the effect of the compound on the NF-κB pathway by using western blotting to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.





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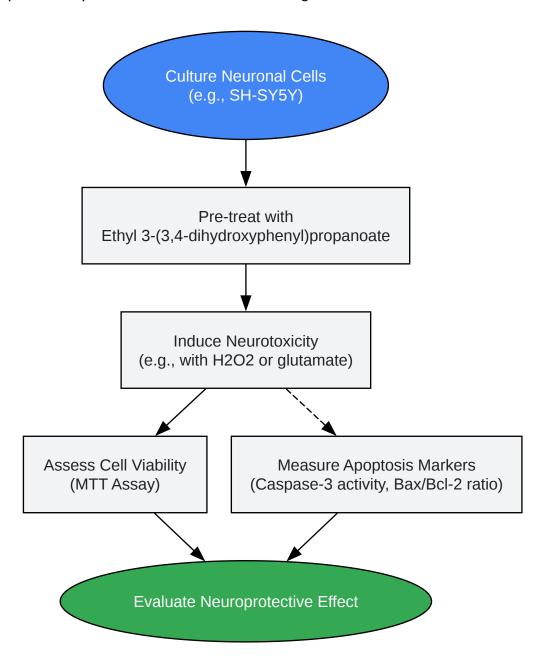
Caption: Proposed anti-inflammatory mechanism via NF-kB pathway inhibition.



#### **Neuroprotective Activity**

The antioxidant and anti-inflammatory properties of phenolic compounds contribute to their neuroprotective effects. A derivative, isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, has been shown to exert anti-inflammatory effects in microglia, suggesting a potential role in mitigating neuroinflammation, a key factor in neurodegenerative diseases.[4]

The neuroprotective potential can be assessed using an in vitro model of neuronal cell death.



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Caption: Workflow for evaluating neuroprotective effects.

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- To cite this document: BenchChem. [ethyl 3-(3,4-dihydroxyphenyl)propanoate CAS number].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329750#ethyl-3-3-4-dihydroxyphenyl-propanoate-cas-number]

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